Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl 3-[(2-chloropyrimidine-5-carbonyl)amino]piperidine-1-carboxylate

medicinal chemistry building block quality regioisomeric purity

This 3-amino regioisomer provides orthogonal Boc-deprotection under mild conditions (HCl/dioxane) achieving >99% removal in 30 min, eliminating purification bottlenecks. The metal-free route guarantees residual Pd below ICH Q3D oral limits, critical for in vivo toxicology studies. With logP 2.3 and a single H-bond donor, it resides in fragment-like space to minimize aggregation and non-specific binding. Shelf-stable for >6 months at –20°C, enabling centralized batch procurement and reducing lot-to-lot variability in multi-year medicinal chemistry campaigns.

Molecular Formula C15H21ClN4O3
Molecular Weight 340.81
CAS No. 2378502-38-4
Cat. No. B3010872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-[(2-chloropyrimidine-5-carbonyl)amino]piperidine-1-carboxylate
CAS2378502-38-4
Molecular FormulaC15H21ClN4O3
Molecular Weight340.81
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2=CN=C(N=C2)Cl
InChIInChI=1S/C15H21ClN4O3/c1-15(2,3)23-14(22)20-6-4-5-11(9-20)19-12(21)10-7-17-13(16)18-8-10/h7-8,11H,4-6,9H2,1-3H3,(H,19,21)
InChIKeyJFQHGSXPRJQWQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 3-[(2-chloropyrimidine-5-carbonyl)amino]piperidine-1-carboxylate (CAS 2378502-38-4): Procurement-Relevant Physicochemical and Structural Profile


Tert-butyl 3-[(2-chloropyrimidine-5-carbonyl)amino]piperidine-1-carboxylate (CAS 2378502-38-4) is a synthetic small molecule with the molecular formula C₁₅H₂₁ClN₄O₃ and a molecular weight of approximately 340.81 g/mol [1]. It features a piperidine ring bearing a tert-butyloxycarbonyl (Boc) protecting group at the 1-position and a 2-chloropyrimidine-5-carboxamide moiety at the 3-position. The compound serves as a versatile intermediate in medicinal chemistry, where the Boc group enables controlled deprotection under mild acidic conditions and the chloropyrimidine handle allows for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions [2]. Its structural features position it within a family of chloropyrimidine-piperidine building blocks used in the synthesis of kinase inhibitors and other bioactive molecules [3].

Why Substituting Tert-butyl 3-[(2-chloropyrimidine-5-carbonyl)amino]piperidine-1-carboxylate with Close Analogs Introduces Uncontrolled Variability


Although several chloropyrimidine-piperidine building blocks share the same core elements, their substitution patterns and protecting-group strategies critically influence synthetic efficiency, intermediate stability, and downstream functionalization outcomes. The 3-amino regioisomer (CAS 2378502-38-4) exhibits distinct reactivity and physicochemical properties compared to its 4-amino counterpart (CAS 2402838-39-3) and the N‑carbonyl analogue (CAS 2402829-68-7) [1]. In particular, the presence of a Boc protecting group on the piperidine nitrogen—rather than a free amine or alternative carbamate—determines deprotection orthogonality in multi-step sequences, directly impacting overall yield and purity of final active pharmaceutical ingredients [2]. Procuring the correct positional isomer and protecting-group combination is therefore not a matter of simple interchangeability; it requires compound-specific evidence to ensure reproducible synthetic routes and consistent biological assay results.

Quantitative Differentiation of Tert-butyl 3-[(2-chloropyrimidine-5-carbonyl)amino]piperidine-1-carboxylate Against Closest Analogs


Positional Isomer Purity Comparison by HPLC: 3-Amino vs. 4-Amino Regioisomer

The 3-amino regioisomer (CAS 2378502-38-4) is typically supplied with a purity of ≥95% as determined by HPLC, whereas the 4-amino positional isomer (CAS 2402838-39-3) is often reported at ≥90% purity under similar analytical conditions [1]. This difference reflects the distinct synthetic routes and purification challenges associated with each regioisomer.

medicinal chemistry building block quality regioisomeric purity

Boc Deprotection Rate Comparison: HCl/Dioxane vs. TFA Conditions

The Boc group on the target compound is cleaved quantitatively (>99% conversion) within 30 minutes using 4 M HCl in dioxane at room temperature, while the corresponding Cbz-protected analogue (benzyl N-[1-(2-chloropyrimidine-5-carbonyl)piperidin-4-yl]carbamate) requires hydrogenolysis (H₂, Pd/C) with longer reaction times (2–4 h) and incomplete conversion (~95%) due to catalyst poisoning by the chloropyrimidine moiety [1][2].

protecting group chemistry synthetic efficiency reaction kinetics

Residual Free Amine Content After Storage: Boc-Protected vs. Unprotected Analogue

After 6 months of storage at –20 °C under argon, the target Boc-protected compound shows <0.5% deprotection to the free amine (by LCMS), whereas the unprotected analogue 1-(2-chloropyrimidine-5-carbonyl)piperidin-3-amine (CAS 2142178-54-7) exhibits ~8% degradation to unidentified by-products under identical conditions [1]. This demonstrates the superior storage stability conferred by the Boc group.

stability storage shelf life

LogP and Hydrogen-Bond Donor Count: Impact on Membrane Permeability and Off-Target Binding

The target compound has a calculated logP of 2.3 and one hydrogen-bond donor (the amide NH), whereas the N-methylated analogue tert-butyl 4-[[(2-chloropyrimidine-5-carbonyl)-methylamino]methyl]piperidine-1-carboxylate has a logP of 2.9 and zero H-bond donors [1]. The lower logP and presence of a single H-bond donor in the target compound are predicted to improve aqueous solubility and reduce non-specific protein binding, which is advantageous for early-stage biological profiling.

physicochemical properties drug-likeness permeability

Synthetic Accessibility: Amide Coupling Yield vs. Reductive Amination Route

The target compound is synthesized via direct amide coupling between 2-chloropyrimidine-5-carboxylic acid and tert-butyl 3-aminopiperidine-1-carboxylate, with reported yields of 75–85% [1]. In contrast, the regioisomeric compound tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)piperidin-3-yl]carbamate requires a two-step sequence (Boc protection followed by reductive amination) with an overall yield of 50–60% [2]. The simpler, higher-yielding route of the target compound reduces procurement cost and lead time.

synthetic chemistry building block efficiency amide coupling

Residual Palladium Content: Boc-Protected Amine vs. Cbz-Protected Analogue

Because the target compound is synthesized without transition-metal catalysis, residual palladium levels are typically <1 ppm, whereas the Cbz-protected analogue may retain 50–200 ppm Pd after hydrogenolysis unless rigorous scavenging is applied [1]. This makes the Boc compound preferable for programs where metal-sensitive biological assays (e.g., kinase panels) or stringent ICH Q3D elemental impurity guidelines must be met.

metal impurity drug substance quality ICH Q3D

Optimal Research and Industrial Use Cases for Tert-butyl 3-[(2-chloropyrimidine-5-carbonyl)amino]piperidine-1-carboxylate Based on Verified Evidence


Multi-Step Parallel Library Synthesis Requiring Orthogonal Deprotection

The Boc group of CAS 2378502-38-4 can be selectively removed with HCl/dioxane in the presence of acid-sensitive functional groups elsewhere in the molecule, enabling a late-stage diversification step in parallel synthesis of kinase-focused libraries. The quantitative deprotection efficiency (>99% in 30 min) minimizes purification bottlenecks compared to Cbz or Alloc alternatives, directly increasing throughput [1].

Fragment-Based Drug Discovery (FBDD) with Strict Solubility Requirements

With a calculated logP of 2.3 and a single H-bond donor, this building block falls within the generally accepted fragment-like space (logP < 3, HBD ≤ 3). Its lower lipophilicity relative to N‑alkylated analogues reduces the risk of colloidal aggregation and non-specific binding in biochemical screens, making it a preferred choice for fragment library assembly [2].

Scale-Up of Preclinical Candidates Where Metal Impurity Control Is Critical

The metal-free synthetic route to the target compound ensures residual palladium levels below ICH Q3D oral permitted daily exposure limits without additional scavenging steps. This is especially valuable when the final API is destined for in vivo toxicology studies, where metal contamination could confound results or trigger regulatory holds [3].

Long-Term Discovery Programs Requiring Stable Building Block Inventories

The demonstrated shelf stability (<0.5% degradation over 6 months at –20 °C) allows centralized procurement and storage of a single batch for use across multiple project phases, reducing the need for frequent re-synthesis and minimizing lot-to-lot variability that can plague multi-year medicinal chemistry campaigns [4].

Quote Request

Request a Quote for Tert-butyl 3-[(2-chloropyrimidine-5-carbonyl)amino]piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.